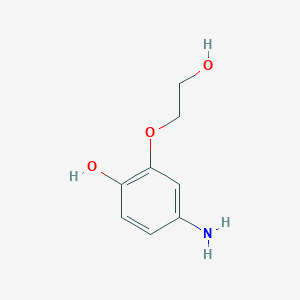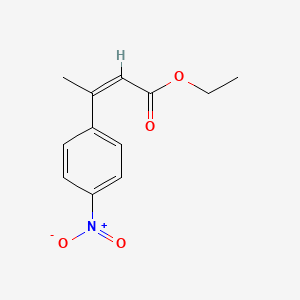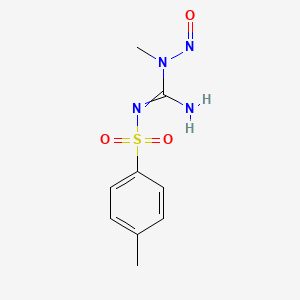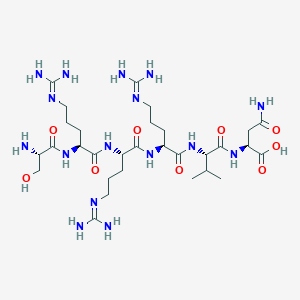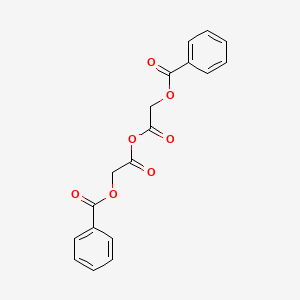![molecular formula C13H28N8 B12571951 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl- CAS No. 185309-32-4](/img/structure/B12571951.png)
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of four nitrogen atoms within a bicyclic framework, making it a significant subject of study in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrolysis of 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane in fuming nitric acid at temperatures ranging from -8°C to -36°C . This reaction proceeds through a series of intermediate steps, ultimately yielding the desired compound.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction. The overall yield of the stepwise method for preparing the compound can reach up to 82.7% under optimized conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitroso and nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
Major products formed from these reactions include various nitroso and nitro derivatives, which can be further processed to yield more complex compounds .
Wissenschaftliche Forschungsanwendungen
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism by which 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] exerts its effects involves the interaction of its nitrogen atoms with various molecular targets. Electrophilic species such as NO2+ and NO+ from nitric acid and nitrogen oxides can attack the nitrogen atoms at specific positions, leading to the formation of intermediate cations. These intermediates are then further processed through nucleophilic attacks and oxidation reactions to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but differs in the presence of nitro groups.
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane:
Uniqueness
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] is unique due to its specific substitution pattern and the presence of methylene bridges, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
185309-32-4 |
|---|---|
Molekularformel |
C13H28N8 |
Molekulargewicht |
296.42 g/mol |
IUPAC-Name |
3-methyl-7-[(7-methyl-1,3,5,7-tetrazabicyclo[3.3.1]nonan-3-yl)methyl]-1,3,5,7-tetrazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C13H28N8/c1-14-3-16-7-17(4-14)10-20(9-16)13-21-11-18-5-15(2)6-19(8-18)12-21/h3-13H2,1-2H3 |
InChI-Schlüssel |
QLUFHCKGYVMXGT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CN2CN(C1)CN(C2)CN3CN4CN(CN(C4)C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



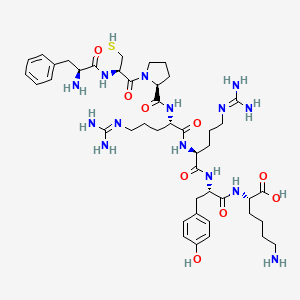
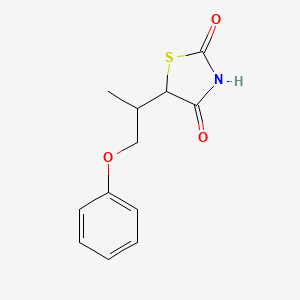
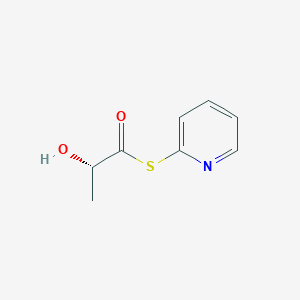
![2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)-](/img/structure/B12571896.png)

phosphane](/img/structure/B12571908.png)
![1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene](/img/structure/B12571910.png)
![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
